2,2,3,4,4,4-Hexafluorobutyl methacrylate

Übersicht

Beschreibung

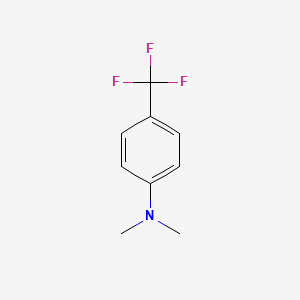

2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) is a clear, colorless liquid . It is an epoxy thinner and is mainly used as the modifier of the (meth)acrylate resin . It has been used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers .

Synthesis Analysis

HFBMA has been synthesized via atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as initiator .Molecular Structure Analysis

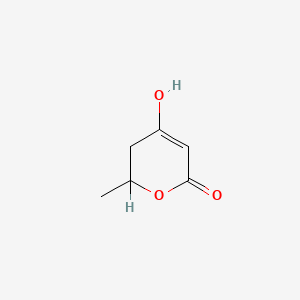

The molecular formula of HFBMA is C8H8F6O2 . The SMILES string isCC(=C)C(=O)OCC(F)(F)C@HC(F)(F)F . Chemical Reactions Analysis

HFBMA has been used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers . This process involves atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate .Physical And Chemical Properties Analysis

HFBMA is a clear, colorless liquid . It has a refractive index of 1.3590-1.3650 at 20°C . It has a density of 1.348 g/mL at 25 °C . It is difficult to mix in water .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA), focusing on six unique applications:

Polymer Synthesis and Modification

HFBMA is widely used in the synthesis of fluorinated polymers. Its unique structure, containing multiple fluorine atoms, imparts desirable properties such as chemical resistance, low surface energy, and hydrophobicity. These polymers are often used in coatings, adhesives, and sealants to enhance durability and performance .

Surface Coatings

Due to its excellent hydrophobic and oleophobic properties, HFBMA is utilized in the development of advanced surface coatings. These coatings are applied to various substrates to create water- and oil-repellent surfaces, which are beneficial in applications like anti-fouling coatings for marine vessels and self-cleaning surfaces .

Biomedical Applications

HFBMA-based polymers are explored in biomedical fields for their biocompatibility and resistance to protein adsorption. These properties make them suitable for use in medical devices, implants, and drug delivery systems, where minimizing biological interactions is crucial .

Optical Materials

The unique refractive index properties of HFBMA make it valuable in the production of optical materials. It is used in the fabrication of lenses, optical fibers, and other photonic devices, where precise control over light transmission and reflection is required .

Electronics and Photonics

In the electronics industry, HFBMA is used to create materials with low dielectric constants and high thermal stability. These materials are essential for the production of high-performance electronic components, such as printed circuit boards (PCBs) and semiconductor devices .

Energy Storage and Conversion

HFBMA-based materials are being investigated for use in energy storage and conversion devices, such as batteries and fuel cells. Their stability and electrochemical properties make them suitable for improving the efficiency and lifespan of these devices.

Sigma-Aldrich Thermo Fisher Scientific Thermo Fisher Scientific Sigma-Aldrich Thermo Fisher Scientific : Thermo Fisher Scientific : Sigma-Aldrich : Thermo Fisher Scientific

Safety and Hazards

Wirkmechanismus

Target of Action

2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) is primarily used as a modifier of the (meth)acrylate resin . Its primary target is the (meth)acrylate resin, where it acts as an epoxy thinner .

Mode of Action

HFBMA interacts with its target, the (meth)acrylate resin, by integrating into the resin structure and modifying its properties . This interaction results in changes to the resin’s physical and chemical properties, enhancing its performance and utility in various applications .

Biochemical Pathways

The primary biochemical pathway involved in the action of HFBMA is the atom transfer radical polymerization (ATRP) process . In this process, HFBMA is polymerized using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as an initiator . This results in the formation of well-defined organic/inorganic hybrid fluorinated star polymers .

Result of Action

The result of HFBMA’s action is the formation of well-defined organic/inorganic hybrid fluorinated star polymers . These polymers have unique properties that make them useful in various applications, including as modifiers for (meth)acrylate resins .

Action Environment

The action of HFBMA is influenced by various environmental factors. For instance, its solubility is affected by the presence of water, as it is difficult to mix in water . Additionally, it is stable under recommended storage conditions but is incompatible with strong oxidizing agents . Its efficacy and stability can also be influenced by temperature, as indicated by its use in temperature-sensitive applications .

Eigenschaften

IUPAC Name |

2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVPUWGVOPDJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64376-86-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64376-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80880403 | |

| Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,4,4,4-Hexafluorobutyl methacrylate | |

CAS RN |

64376-86-9, 36405-47-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,4-Hexafluorobutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B3028789.png)

![[2-[2-Bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3028790.png)

![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)